molecular formula C25H25N3O B1683240 Trifenagrel CAS No. 84203-09-8

Trifenagrel

カタログ番号: B1683240
CAS番号: 84203-09-8
分子量: 383.5 g/mol
InChIキー: KGVYOGLFOPNPDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifenagrel, also known as BW 325U, is an antithrombotic that has been found to produce less gastric irritation and fecal blood loss in humans.

生物活性

Trifenagrel, a novel imidazole derivative, is recognized primarily for its potent activity as a platelet aggregation inhibitor. This compound has garnered attention in pharmacological research due to its unique mechanism of action, efficacy, and comparatively low gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This article provides a detailed overview of this compound's biological activity, supported by data tables, case studies, and relevant research findings.

This compound is chemically described as 2-[2-(2-dimethylaminoethoxy)phenyl]-4,5-diphenylimidazole hydrochloride. Its mechanism involves reversible inhibition of arachidonate cyclooxygenase, leading to decreased thromboxane A2 production and subsequent inhibition of platelet aggregation in response to various agonists such as arachidonic acid (AA) and collagen .

Potency and Efficacy

This compound exhibits significant potency as an inhibitor of platelet aggregation. The half-maximal inhibitory concentration (IC50) values range from 0.3 to 3.0 µM for AA- and collagen-induced aggregation across different species, including humans . The drug's effectiveness can be summarized in the following table:

Species IC50 (µM) ED50 (mg/kg)
Guinea Pig0.3 - 3.01.4 (AA), 9.4 (Collagen)
Human-100 - 300 (p.o.)

Case Studies and Clinical Findings

Case Study: Human Trials
In human clinical trials, single doses of this compound ranging from 100 to 300 mg administered orally resulted in sustained inhibition of ADP-induced platelet aggregation for up to six hours post-administration . Notably, compared to aspirin, this compound produced significantly less gastric irritation and fecal blood loss, indicating a favorable safety profile .

Case Study: Animal Studies
In animal models such as rats and guinea pigs, doses up to 100 mg/kg were found effective without causing the gastrointestinal damage typically associated with other cyclooxygenase inhibitors like aspirin and indomethacin . This suggests that this compound may selectively inhibit gastric mucosal prostaglandin levels while minimizing adverse effects.

Comparative Safety Profile

The safety profile of this compound is particularly noteworthy when compared with traditional NSAIDs. The following table summarizes the gastrointestinal effects observed in various studies:

Drug Gastric Irritation Fecal Blood Loss
AspirinHighHigh
IndomethacinModerateModerate
This compoundLowLow

Synthesis and Analogues

Recent studies have explored the synthesis of methylene-bridged analogues of this compound. These analogues demonstrated reduced biological activity compared to the parent compound, reaffirming the significance of this compound's specific structural features for its pharmacological effects .

Broader Implications in Pharmacology

This compound's imidazole scaffold is not only pivotal for its activity as a platelet aggregation inhibitor but also serves as a crucial building block in various pharmaceutical compounds known for their anti-inflammatory and analgesic properties . This highlights the compound's potential versatility in therapeutic applications beyond antiplatelet activity.

科学的研究の応用

Trifenagrel is a chemically novel platelet aggregation inhibitor . The antiplatelet effects of this compound have been investigated in both animals and humans .

Chemical Properties
this compound.HCl is the monohydrochloride form of 2-[2-(2-dimethylaminoethoxy)phenyl]-4,5-diphenylimidazole .

Mechanism of Action
this compound functions by reversibly inhibiting platelet arachidonate cyclooxygenase .

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of arachidonate (AA)- and collagen-induced aggregation of platelets from several animal species and humans, with an IC50 = 0.3-3.0 microM . In guinea pigs, oral administration of this compound resulted in sustained inhibition of AA- and collagen-induced platelet aggregation ex vivo . In humans, this compound inhibited the second phase of ADP-induced aggregation ex vivo up to 6 hours after a single oral dose of 100 to 300 mg .

Gastric Irritation

In rats and guinea pigs, this compound doses up to 100 mg/kg p.o. inhibited gastric mucosal AA cyclooxygenase without causing the gastric damage associated with other cyclooxygenase inhibitors like aspirin and indomethacin . Although this compound caused gastrointestinal irritation in dogs and humans, the damage suggests that the compound may have acted as a local irritant in these species . Compared to aspirin, this compound produced significantly less gastric irritation and fecal blood loss in humans .

Safety

SpeciesDose (mg/kg p.o.)Effect
RatsUp to 100Inhibited gastric mucosal AA cyclooxygenase, no gastric damage
Guinea pigsUp to 100Inhibited gastric mucosal AA cyclooxygenase, no gastric damage
DogsN/AGastrointestinal irritation
HumansN/AGastrointestinal irritation, less than aspirin

Additional Research

特性

CAS番号

84203-09-8

分子式

C25H25N3O

分子量

383.5 g/mol

IUPAC名

2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C25H25N3O/c1-28(2)17-18-29-22-16-10-9-15-21(22)25-26-23(19-11-5-3-6-12-19)24(27-25)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3,(H,26,27)

InChIキー

KGVYOGLFOPNPDJ-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

正規SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

外観

Solid powder

Key on ui other cas no.

84203-09-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-(2-(2-dimethylaminoethoxy)phenyl)-4,5-diphenylimidazole
tifenagrel
trifenagrel

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifenagrel
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trifenagrel
Reactant of Route 3
Reactant of Route 3
Trifenagrel
Reactant of Route 4
Reactant of Route 4
Trifenagrel
Reactant of Route 5
Reactant of Route 5
Trifenagrel
Reactant of Route 6
Reactant of Route 6
Trifenagrel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。